1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRVJWBNHWVNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The carboxylic acid group can be introduced via oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce imidazoline derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Key Observations:
Halogen Effects: The ortho-fluorine in the target compound may enhance electronegativity and steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl derivative) .
Substituent Position :
- Ortho vs. para substitution : Ortho-fluorine in the target compound could reduce rotational freedom and increase intramolecular hydrogen bonding compared to the para-fluoro analog .
Core Heterocycle Modifications :
- Replacement of the phenyl group with a pyrimidinyl ring (e.g., 2-ethyl-6-phenylpyrimidin-4-yl) introduces additional nitrogen atoms and increases molecular complexity, which may influence binding affinity in drug design .
Functional and Application Comparisons
- Acidity: The carboxylic acid group at the 4-position of the imidazole ring is a critical functional moiety for hydrogen bonding or salt formation. Fluorine’s electron-withdrawing effect may increase the acidity of the carboxylic acid compared to non-halogenated analogs like 1-phenyl-1H-imidazole-4-carboxylic acid .
- Bioactivity : Chlorinated derivatives (e.g., 4-chlorophenyl) are often explored for enhanced metabolic stability in medicinal chemistry, whereas fluorine is typically used to improve membrane permeability .
- Synthetic Utility : The pyrimidinyl-substituted analog (MW 294.31) exemplifies how bulkier aromatic systems can serve as intermediates in kinase inhibitor development .
Biological Activity
1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiviral and anticancer activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 197.18 g/mol. The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a pharmacophore in various drugs.
Antiviral Activity
Recent studies have demonstrated that derivatives of imidazole-4-carboxylic acids exhibit antiviral activities, particularly against HIV-1 integrase (IN). For instance, compounds similar to this compound have shown promising results in inhibiting the IN-LEDGF/p75 interaction, which is crucial for viral replication. In assays, certain derivatives achieved over 50% inhibition rates, indicating potential as therapeutic agents against HIV .
Table 1: Antiviral Activity of Imidazole Derivatives
| Compound | % Inhibition | CC50 (µM) |
|---|---|---|
| Compound A | 89% | 50.4 |
| Compound B | 70% | >200 |
| Compound C | 33% | 158.4 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies reveal that imidazole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, compounds related to this compound have shown cytotoxic effects against various human tumor cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Table 2: Cytotoxic Effects of Imidazole Compounds
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.76 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 9.27 | Cell cycle arrest at G1 phase |
| HT-29 (Colon Cancer) | 15.63 | p53 pathway activation |
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Key Enzymes:
Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.
Induction of Apoptosis:
Research indicates that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Interaction with Viral Proteins:
The imidazole moiety appears to facilitate hydrogen bonding with critical amino acids in viral proteins, disrupting their function and thereby inhibiting viral replication .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives, including this compound. These compounds were tested for their ability to inhibit HIV-1 integrase and showed varying degrees of efficacy, with some achieving close to 90% inhibition at micromolar concentrations . Another study highlighted the compound's potential against multiple cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
- Synthetic Routes :
- Electrophilic Substitution : Start with a pre-functionalized imidazole ring (e.g., 1H-imidazole-4-carboxylic acid derivatives) and introduce the 2-fluorophenyl group via electrophilic aromatic substitution. This method requires precise control of reaction parameters (e.g., temperature, catalyst) to avoid side reactions .
- Multi-step Synthesis : Use a Vilsmeier-Haack reaction to introduce formyl groups, followed by oxidation to carboxylic acid (e.g., using KMnO₄ or CrO₃). For fluorophenyl incorporation, Suzuki-Miyaura coupling or Ullmann reactions may be employed .
- Optimization Strategies :
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and potential derivatives of this compound in medicinal chemistry applications?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The electron-withdrawing fluorophenyl group lowers HOMO energy, enhancing stability toward oxidation .
- Simulate binding affinities with target proteins (e.g., kinases) using molecular docking (AutoDock Vina).
- Reactivity Prediction :
Q. What strategies are recommended for resolving discrepancies in reported biological activity data of this compound across different studies?
Methodological Answer:
- Experimental Replication :
- Data Analysis :
Q. How does the electron-withdrawing effect of the 2-fluorophenyl group influence the acidity of the carboxylic acid moiety and its subsequent reactivity in coupling reactions?
Methodological Answer:
- Acidity Enhancement :
- Reactivity in Coupling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
